[2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride
CAS No.: 1803610-83-4
Cat. No.: VC2959363
Molecular Formula: C11H17ClN2
Molecular Weight: 212.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803610-83-4 |
|---|---|
| Molecular Formula | C11H17ClN2 |
| Molecular Weight | 212.72 g/mol |
| IUPAC Name | (2-pyrrolidin-1-ylphenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H16N2.ClH/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13;/h1-2,5-6H,3-4,7-9,12H2;1H |
| Standard InChI Key | NVBPGLHQFHPUDA-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=CC=CC=C2CN.Cl |
| Canonical SMILES | C1CCN(C1)C2=CC=CC=C2CN.Cl |
Introduction
Chemical Identity and Structure
Basic Information
[2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride is identified by the CAS Registry Number 1803610-83-4 . This compound represents the hydrochloride salt of the parent compound (2-(Pyrrolidin-1-yl)phenyl)methanamine (CAS 6924577) , which is a primary amine featuring a pyrrolidine-substituted phenyl ring. The salt formation significantly alters the compound's physicochemical properties compared to the free base.
Structural Characteristics
The structure consists of three key moieties: a pyrrolidine ring (five-membered nitrogen-containing heterocycle) connected to a phenyl ring at the ortho position relative to an aminomethyl group. The hydrochloride counterion forms an ionic bond with the primary amine, creating a stable salt. This arrangement contributes to the compound's potential for multiple interaction points in biological systems, making it valuable as a chemical building block in medicinal chemistry.
Chemical Identifiers
The compound can be identified through various systematic nomenclature systems and identifiers as presented in Table 1.
Table 1. Chemical Identifiers of [2-(Pyrrolidin-1-yl)phenyl]methanamine Hydrochloride
| Identifier Type | Value |
|---|---|
| CAS Number | 1803610-83-4 |
| Molecular Formula | C₁₁H₁₇ClN₂ |
| Molecular Weight | 212.72 g/mol |
| IUPAC Name | [2-(pyrrolidin-1-yl)phenyl]methanamine hydrochloride |
| Parent Compound CID | 6924577 |
Physical and Chemical Properties
Physical State and Appearance
[2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride typically exists as a crystalline solid at room temperature. The specific physical appearance may vary depending on purification methods and crystallization conditions, but it generally presents as a white to off-white powder, which is characteristic of many pharmaceutical-grade amine hydrochloride salts.
Solubility Profile
As a hydrochloride salt, this compound exhibits enhanced water solubility compared to its free base form. This property is particularly advantageous for biological testing and pharmaceutical applications. The salt typically shows good solubility in polar protic solvents like water, methanol, and ethanol, while being less soluble in non-polar organic solvents such as hexane or toluene.
Stability Considerations
The hydrochloride salt form provides improved stability compared to the free base, particularly resistance to oxidation and degradation under ambient conditions. For long-term storage, the compound should be kept in a cool, dry environment protected from light, preferably under inert atmosphere to prevent potential degradation .
Synthesis and Preparation Methods
General Synthetic Approaches
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy typically reveals characteristic signals for the pyrrolidine protons (δ 1.8-2.1 ppm for the CH₂ groups), the aromatic protons of the phenyl ring (δ 7.0-7.6 ppm), and the aminomethyl group (δ 3.8-4.2 ppm). The ¹³C NMR spectrum would display signals corresponding to the carbon atoms of the pyrrolidine ring, phenyl ring, and methylene carbon adjacent to the amine group.
Infrared (IR) Spectroscopy
IR spectroscopy would show characteristic absorption bands for N-H stretching (3300-3500 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and C-N stretching (1030-1230 cm⁻¹).
Mass Spectrometric Analysis
Mass spectrometry would typically reveal a molecular ion peak corresponding to the protonated free base [M+H]⁺ at m/z 177, along with characteristic fragmentation patterns including the loss of the aminomethyl group or pyrrolidine ring .
Chromatographic Methods
High-performance liquid chromatography (HPLC) using reverse-phase conditions (typically with C18 columns) and appropriate mobile phases can be employed to assess the purity of the compound. Gas chromatography coupled with mass spectrometry (GC-MS) may also be used for identification and purity analysis, particularly for the free base form.
Biological Activities and Applications
Use as a Chemical Building Block
The compound serves as a valuable building block in medicinal chemistry and organic synthesis due to its bifunctional nature. The primary amine group can participate in various reactions including amide formation, reductive amination, and nucleophilic substitution reactions, making it useful for constructing more complex molecules .
Research Applications
This compound has potential applications in pharmaceutical research, particularly in the design and synthesis of small-molecule drug candidates. The pyrrolidine moiety is a privileged structure in medicinal chemistry, often associated with enhanced biological activities and favorable pharmacokinetic properties .
Structure-Activity Relationships
Structural Analogs and Modifications
Several structural analogs of this compound have been reported, including variations in the substitution pattern on the phenyl ring and modifications of the pyrrolidine and aminomethyl groups. These structural modifications can significantly impact the compound's biological activities and physicochemical properties.
Table 2. Selected Structural Analogs of [2-(Pyrrolidin-1-yl)phenyl]methanamine
Effect of Structural Modifications
Research Applications in Medicinal Chemistry
Drug Discovery Applications
The structural features of [2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride make it potentially valuable in drug discovery programs. The combination of a pyrrolidine ring and a primary amine offers multiple points for structural elaboration, enabling the development of focused compound libraries for biological screening .
Use in Synthetic Medicinal Chemistry
In synthetic medicinal chemistry, this compound can serve as a building block for constructing more complex molecules, particularly those targeting protein-protein interactions or enzyme active sites. The primary amine functionality allows for facile coupling reactions with carboxylic acids, acid chlorides, or aldehydes, enabling the rapid generation of amide or amine derivatives with potential biological activities .
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